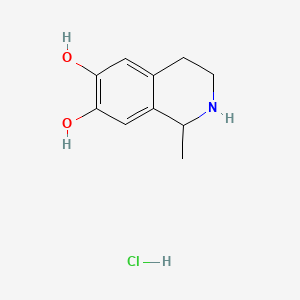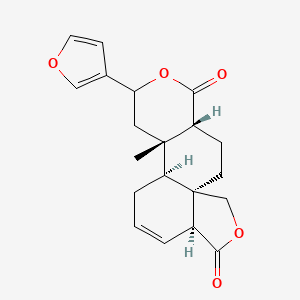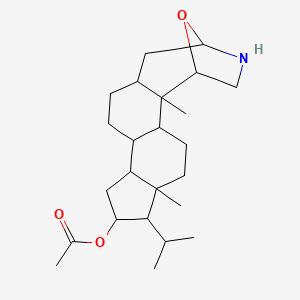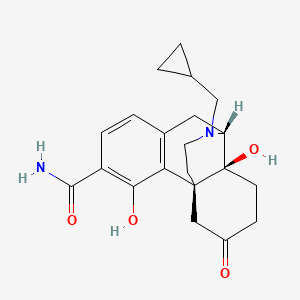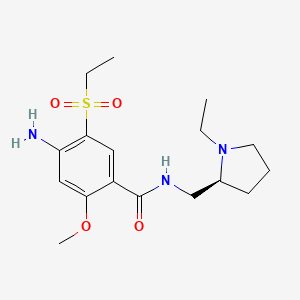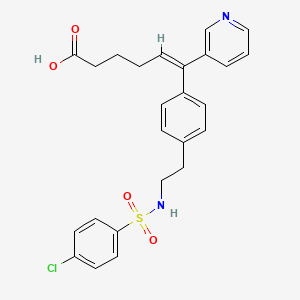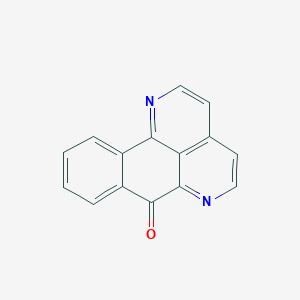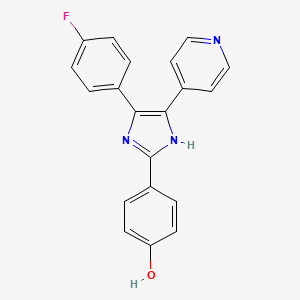
SB 202190
科学研究应用
SB 202190在科学研究中具有广泛的应用,包括:
化学: 用作研究p38 MAPK在各种化学反应和途径中的作用的工具。
生物学: 用于研究p38 MAPK在细胞过程中的作用,例如凋亡、分化和增殖。
医学: 用于临床前研究,探索p38 MAPK抑制在癌症、炎症和神经退行性疾病等疾病中的潜在治疗作用。
作用机制
SB 202190通过与活性p38 MAP激酶的ATP口袋结合而发挥作用。这种结合抑制了p38 MAPK的激酶活性,阻止了对下游靶点的磷酸化。 p38 MAPK活性的抑制导致各种细胞过程的调节,包括凋亡、炎症和细胞分化 .
生化分析
Biochemical Properties
SB 202190 plays a crucial role in biochemical reactions by inhibiting the activity of p38 MAPK. It specifically targets the p38α and p38β isoforms of the kinase, with IC50 values of 50 nM and 100 nM, respectively . This compound binds within the ATP pocket of the active kinase, thereby preventing its phosphorylation and subsequent activation. This inhibition affects various downstream signaling pathways, including those involved in stress response, inflammation, and apoptosis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce apoptosis in cancer cells by inhibiting p38 MAPK, leading to the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP) . Additionally, this compound can enhance the self-renewal ability of neural stem cells and promote the differentiation of human embryonic stem cells into cardiomyocytes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP pocket of p38 MAPK, which inhibits the kinase’s activity. This binding prevents the phosphorylation of downstream targets, thereby blocking the activation of various signaling pathways. This compound selectively inhibits the p38α and p38β isoforms, leading to the suppression of inflammatory responses and the induction of apoptosis in certain cell types . Furthermore, this compound can activate other signaling pathways, such as the MEK/ERK pathway, which can stimulate cell growth and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable when stored at -20°C and protected from light. Prolonged exposure to light or higher temperatures can lead to its degradation and reduced efficacy . Long-term studies have shown that this compound can maintain its inhibitory effects on p38 MAPK for extended periods, but its potency may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits p38 MAPK activity without causing significant toxicity . At higher doses, this compound can induce adverse effects, such as hepatotoxicity and nephrotoxicity . Studies have also shown that the compound can cross the blood-brain barrier, making it useful for studying neurological disorders .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with p38 MAPK. The compound inhibits the phosphorylation of p38 MAPK, which in turn affects the activity of downstream enzymes and cofactors . This inhibition can alter metabolic flux and metabolite levels, leading to changes in cellular metabolism and energy production .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, which facilitate its localization and accumulation in specific cellular compartments . This compound has been shown to accumulate in the cytoplasm and nucleus, where it exerts its inhibitory effects on p38 MAPK .
准备方法
合成路线及反应条件
SB 202190可以通过多步合成过程合成,该过程涉及以下关键步骤:
咪唑环的形成: 合成从咪唑环的形成开始,方法是将4-氟苯甲醛、4-羟基苯甲醛和4-吡啶甲醛与乙酸铵在乙酸中反应。
环化: 中间产物经过环化形成咪唑环。
工业生产方法
This compound的工业生产遵循类似的合成路线,但在更大规模上进行。该过程包括优化反应条件,例如温度、压力和溶剂选择,以最大限度地提高产率和纯度。 最终产物通常以淡黄色至米黄色粉末的形式获得 .
化学反应分析
反应类型
SB 202190主要经历以下类型的反应:
氧化: 苯环上的羟基可以发生氧化反应,形成醌衍生物。
还原: 吡啶环上的硝基可以被还原为胺。
取代: 苯环上的氟原子可以被其他亲核试剂取代.
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 采用甲醇钠和叔丁醇钾等亲核试剂.
主要形成的产物
氧化: 醌衍生物。
还原: 胺类。
取代: 取代的苯基衍生物.
相似化合物的比较
类似化合物
SB 203580: 另一种p38 MAPK抑制剂,具有类似的结构和作用机制。
SB 239063: 一种选择性抑制p38 MAPK的抑制剂,具有更高的效力。
VX-702: 一种有效的、选择性的p38 MAPK抑制剂,已用于临床试验
SB 202190的独特性
This compound由于其对p38 MAPK的高选择性和效力而独一无二。它选择性地抑制p38α和p38β亚型,对非靶标效应最小。 这使其成为研究p38 MAPK在各种细胞过程和疾病中的特定作用的宝贵工具 .
属性
IUPAC Name |
4-[4-(4-fluorophenyl)-5-pyridin-4-yl-1H-imidazol-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O/c21-16-5-1-13(2-6-16)18-19(14-9-11-22-12-10-14)24-20(23-18)15-3-7-17(25)8-4-15/h1-12,25H,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKYPYXTTXKZST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041120 | |
| Record name | SB 202190 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152121-30-7 | |
| Record name | 4-(4-Fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152121-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152121307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SB 202190 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-imidazol-2-yl]-phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SB-202190 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PVX798P8GI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of SB202190?
A: SB202190 is primarily known as a selective inhibitor of p38 MAPKα and β. []
Q2: How does SB202190 interact with p38 MAPK?
A: SB202190 acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of p38 MAPK, thereby preventing its phosphorylation and activation. []
Q3: What are the downstream consequences of p38 MAPK inhibition by SB202190?
A3: Inhibition of p38 MAPK by SB202190 has been shown to exert various effects depending on the cell type and context:
- Reduced inflammation: SB202190 inhibits the production of pro-inflammatory cytokines like TNF-α, IL-1β, IL-6, and IL-8, often implicated in inflammatory diseases. [, , , ]
- Modulation of apoptosis: SB202190 has been reported to both induce and inhibit apoptosis. This dual effect likely depends on cell type, SB202190 concentration, and the presence of other stimuli. [, , , , ]
- Effects on cell growth and differentiation: SB202190 can impact cell proliferation and differentiation processes, as observed in studies on endothelial cells, fibroblasts, and cancer cell lines. [, , , , ]
Q4: Does SB202190 affect other kinases besides p38 MAPK?
A4: While considered a selective p38 MAPK inhibitor, emerging evidence suggests SB202190 might interact with other targets, including:
- Casein kinase 1 (CK1): SB202190 has been shown to inhibit CK1-mediated phosphorylation of CREB, indicating potential off-target effects. []
- Cholecystokinin receptor subtype CCK1: SB202190 has been reported to act as a non-competitive antagonist of the CCK1 receptor, highlighting the need for caution when using this compound in models expressing this receptor. []
Q5: How does the dual effect of SB202190 on apoptosis impact its potential therapeutic applications?
A: The dual effect of SB202190 on apoptosis presents both opportunities and challenges. While its pro-apoptotic properties could be beneficial for targeting cancer cells [, ], its anti-apoptotic effects might prove advantageous in treating conditions like ischemia-reperfusion injury. [, ] Understanding the context-dependent effects of SB202190 on apoptosis is crucial for developing targeted therapies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


